(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide
Description
This compound belongs to the benzothiazole class, characterized by a planar benzo[d]thiazole ring substituted with methyl groups at positions 3 and 5. The (E)-configuration of the imine bond and the 2-naphthamide moiety distinguish its structural and electronic properties.
Properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-13-7-10-17-18(11-13)24-20(22(17)2)21-19(23)16-9-8-14-5-3-4-6-15(14)12-16/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCDHTVYXFJZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=CC=CC=C4C=C3)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 286.36 g/mol. Its structure comprises a thiazole ring fused with a naphthamide moiety, contributing to its chemical reactivity and biological properties. The thiazole component is known for its diverse pharmacological activities, which enhances the overall efficacy of the compound.
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation Reaction : The compound is synthesized through the condensation of 3,6-dimethylbenzo[d]thiazole-2(3H)-one with 2-naphthylamine or its derivatives in the presence of suitable catalysts.
- Reaction Conditions : The reaction is usually carried out under reflux conditions using solvents like ethanol or methanol to facilitate the formation of the desired product.
- Purification : Post-reaction, purification is achieved through recrystallization or chromatographic techniques.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazole ring can interact with various enzymes through π-π stacking and hydrogen bonding, leading to inhibition of enzymatic activity.
- Cellular Signaling Modulation : The compound may alter signal transduction pathways by binding to specific receptors or proteins involved in cellular processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that benzothiazole derivatives possess significant antitumor properties. For instance, similar compounds have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as A431 and A549 .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by reducing cytokine levels such as IL-6 and TNF-α, which are crucial in inflammatory responses .
- Antibacterial Activity : Benzothiazole derivatives have been demonstrated to possess antibacterial effects against various pathogens, making them potential candidates for developing new antimicrobial agents .
Case Studies
Several studies highlight the biological efficacy of related benzothiazole compounds:
- Antitumor Evaluation :
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound B7 | A431 | 1.5 |
| Compound B7 | A549 | 1.8 |
Comparison with Similar Compounds
Structural Comparisons
The target compound shares core benzothiazole features with several derivatives but differs in substituents and functional groups. Key structural distinctions include:
*Estimated based on structural similarity to .
†Calculated based on formula.
Key Observations :
Physicochemical Properties
Critical physicochemical parameters include solubility, melting point, and spectroscopic signatures:
Q & A
Q. What structural modifications improve blood-brain barrier (BBB) penetration for CNS applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
